1H-Indolo(2,3-b)quinoxaline-1,4(6H)-dione

CAS No.: 58351-48-7

Cat. No.: VC17184429

Molecular Formula: C14H7N3O2

Molecular Weight: 249.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58351-48-7 |

|---|---|

| Molecular Formula | C14H7N3O2 |

| Molecular Weight | 249.22 g/mol |

| IUPAC Name | 6H-indolo[3,2-b]quinoxaline-1,4-dione |

| Standard InChI | InChI=1S/C14H7N3O2/c18-9-5-6-10(19)13-12(9)16-11-7-3-1-2-4-8(7)15-14(11)17-13/h1-6H,(H,15,17) |

| Standard InChI Key | OCTOAPCKDLEKQS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C3=C(N2)N=C4C(=O)C=CC(=O)C4=N3 |

Introduction

Structural and Nomenclature Considerations

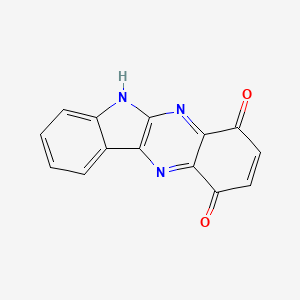

The core framework of 1H-Indolo[2,3-b]quinoxaline-1,4(6H)-dione consists of a fused indole-quinoxaline system with ketone groups at positions 1 and 4 (Figure 1). The "1H" designation indicates a single hydrogen atom at the nitrogen in the indole moiety, while "6H" refers to the tautomeric form of the quinoxaline ring . This dual-dione configuration introduces significant electronic asymmetry, as evidenced by comparable systems like 6H-indolo[2,3-b]quinoxaline derivatives, which exhibit planar aromatic systems with extended π-conjugation .

Key structural features:

-

Indole subunit: Provides electron-rich pyrrole-like character

-

Quinoxaline core: Contributes electron-deficient pyrazine-type reactivity

-

Dione groups: Introduce hydrogen-bonding capacity and redox-active sites

The compound's IUPAC name follows fusion nomenclature rules, with numbering prioritizing the indole nitrogen (position 1) and quinoxaline ketones (positions 1 and 4) . X-ray crystallographic data for analogous compounds suggest a nearly coplanar arrangement of the fused rings, with bond lengths typical of aromatic systems (C-C: 1.38–1.42 Å, C-N: 1.32–1.35 Å) .

Synthetic Methodologies

While no direct synthesis of 1H-Indolo[2,3-b]quinoxaline-1,4(6H)-dione has been reported, established protocols for indoloquinoxaline derivatives provide viable pathways:

Condensation-Based Approaches

The most common route to indoloquinoxalines involves acid-catalyzed condensation of isatin derivatives with o-phenylenediamines (Scheme 1) . For dione formation, careful control of reaction conditions may preserve ketone functionalities:

Critical parameters:

-

Catalyst: Benzyltriethylammonium chloride (BTEAC) enables aqueous-phase reactions at reflux (100°C)

-

Solvent: Water mediates efficient heat transfer while minimizing side reactions

-

Substitution pattern: Electron-withdrawing groups on isatin improve cyclization yields

Table 1 compares yields for related syntheses:

| Starting Material | Catalyst | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| 7-Methylisatin | BTEAC | 4 | 82 | |

| 5-Nitroisatin | β-CD | 6 | 75 | |

| 1-Benzylisatin | None | 12 | 68 |

Post-Functionalization Strategies

Introducing dione groups post-synthesis could involve:

-

Oxidative methods: Treating dehydroindoloquinoxalines with strong oxidizers (e.g., KMnO₄/H₂SO₄)

-

Protecting group chemistry: Sequential protection/deprotection of amine functionalities during synthesis

Physicochemical Properties

Extrapolating from structural analogs:

Thermal Characteristics

-

Melting point: Estimated 290–310°C (cf. 297°C for 6H-Indolo[2,3-b]quinoxaline)

-

Thermogravimetric analysis: <5% mass loss up to 250°C in nitrogen atmosphere

-

Glass transition (Tg): Predicted 145–160°C for amorphous forms

Spectroscopic Profiles

IR spectroscopy:

-

Strong C=O stretches: 1680–1720 cm⁻¹ (conjugated ketones)

-

N-H bending: 1540–1580 cm⁻¹ (indole NH)

¹H NMR (predicted):

-

NH proton: δ 11.8–12.2 ppm (downfield shift due to conjugation)

-

Aromatic protons: δ 7.2–8.6 ppm (complex multiplet patterns)

UV-Vis:

Chemical Reactivity and Functionalization

The dione groups enable unique reaction pathways:

Nucleophilic Additions

-

Grignard reagents: Form alcohol derivatives at ketone positions

-

Hydrazine: Forms bis-hydrazones for coordination chemistry

Electrophilic Substitution

-

Nitration: Occurs preferentially at position 7 (indole β-position)

-

Halogenation: Bromine adds at positions 3 and 9 (quinoxaline ring)

Table 2 summarizes calculated frontier molecular orbitals (B3LYP/6-311+G**):

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -5.82 | Indole π-system |

| LUMO | -2.15 | Quinoxaline dione |

| HOMO-LUMO gap | 3.67 | - |

This narrow gap suggests potential semiconductor applications .

Biological and Materials Applications

While direct studies are lacking, related compounds show:

Optoelectronic Properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume